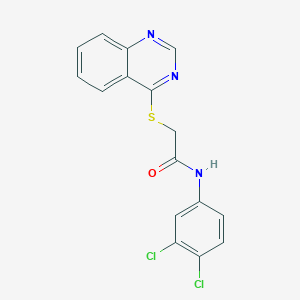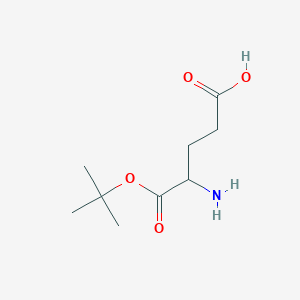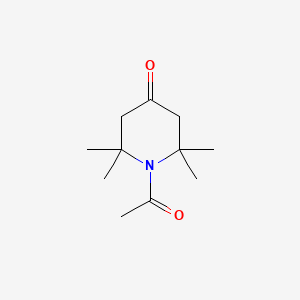![molecular formula C14H7Cl2F3N2 B2516919 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile CAS No. 213994-15-1](/img/structure/B2516919.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile involves the creation of versatile intermediates that can be used to produce various trifluoromethylated N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and can react with 1,2- and 1,3-bisnucleophiles. This suggests that a similar approach could be used to synthesize the compound , utilizing a chlorinated pyridine with a trifluoromethyl group and introducing the appropriate bisnucleophiles to add the 2-chlorophenyl acetonitrile moiety .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the second paper, includes a complex coordination chemistry. The structure of acetonitrileaqua[1,2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine]zinc(II) perchlorate features a six-coordinate cation with a tetradentate bispicen ligand, a coordinated water molecule, and a coordinated acetonitrile molecule in a cis configuration . This indicates that the molecular structure of this compound could also exhibit complex coordination behavior, especially if metal ions are introduced in the synthesis or if it forms part of a larger coordination complex.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of similar compounds. The synthesis paper indicates that the intermediate 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is reactive towards bisnucleophiles . This suggests that this compound could also participate in reactions with nucleophiles, potentially leading to the formation of new bonds and the creation of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the provided papers do not directly describe the physical and chemical properties of this compound, we can extrapolate from the properties of similar compounds. The presence of chloro and trifluoromethyl groups suggests that the compound is likely to be relatively non-polar and may exhibit significant chemical stability due to the strong carbon-fluorine bonds. The pyridine ring implies potential basicity, and the nitrile group could contribute to reactivity under certain conditions. The compound's solubility in organic solvents and water would depend on the overall molecular structure and substituents .
Scientific Research Applications
Synthesis and Medicinal Applications
One significant area of research involves the synthesis of compounds with medicinal properties. For instance, the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, showcases the importance of chemical synthesis in developing pharmaceuticals. Researchers have been motivated to devise facile synthetic approaches due to the increased demand for such drugs, highlighting the crucial role of organic synthesis in medicinal chemistry (Saeed et al., 2017).
Environmental Impact and Degradation
Research on the environmental impact and degradation of chlorinated compounds, including chlorophenols and polychlorinated dibenzo-p-dioxins, is crucial. These studies provide insights into the pathways through which these compounds are broken down or accumulate in the environment, affecting both terrestrial and aquatic life. Understanding the degradation mechanisms of such compounds is essential for developing more effective waste management and pollution control strategies (Peng et al., 2016).
Catalytic Applications and Chemical Reactions
The development of catalysts for chemical synthesis is another critical area of research. For example, the synthesis of pyridine derivatives through catalytic processes is of significant interest due to pyridine's wide range of applications in pharmaceuticals and agrochemicals. The use of hybrid catalysts in the synthesis of complex chemical structures exemplifies the ongoing efforts to improve the efficiency and selectivity of chemical reactions (Parmar et al., 2023).
properties
IUPAC Name |
2-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2/c15-11-4-2-1-3-9(11)10(6-20)13-12(16)5-8(7-21-13)14(17,18)19/h1-5,7,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFRJYXYYHULHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone](/img/structure/B2516844.png)
![2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2516845.png)
![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)





![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)